

# Application Notes and Protocols for Imiquimod-Induced Plaque Psoriasis Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 1003803 |           |
| Cat. No.:            | B15144598   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a central pathogenic pathway in the development of psoriasis. [1][2] Preclinical animal models that recapitulate key aspects of human psoriasis are essential for understanding the disease's pathophysiology and for the discovery and development of novel therapeutics.

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and translationally relevant model that mimics many features of human plaque psoriasis.[1][3] Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a robust inflammatory response in the skin, characterized by erythema, scaling, and epidermal thickening (acanthosis).[4][5][6] Histologically, the model shows key features of psoriasis, including hyperkeratosis, parakeratosis, and infiltration of immune cells into the dermis and epidermis.[1][3] Crucially, this model is dependent on the IL-23/IL-17 cytokine axis, making it particularly suitable for evaluating therapies targeting this pathway.[1][2][3]

These application notes provide detailed protocols for the induction and assessment of the imiquimod-induced psoriasis model, along with methods for data analysis and visualization of the key signaling pathways involved.



# Signaling Pathway in Imiquimod-Induced Psoriasis

The application of imiquimod to the skin activates TLR7 and TLR8 on dendritic cells, leading to the production of IL-23 and other pro-inflammatory cytokines. IL-23, in turn, promotes the expansion and activation of Th17 cells, which release IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines and antimicrobial peptides, which recruit other immune cells, such as neutrophils, further amplifying the inflammatory cascade.





Click to download full resolution via product page

Fig. 1: Simplified signaling pathway in IMQ-induced psoriasis.



# **Experimental Protocols Materials**

- 8-12 week old female BALB/c or C57BL/6 mice.[3]
- Imiquimod 5% cream (e.g., Aldara™).[3]
- Control cream (e.g., Vaseline Lanette cream).[5]
- Electric shaver.
- · Calipers for measuring skin thickness.
- Syringes and needles for administration of test compounds.
- Standard laboratory equipment for tissue processing and analysis.

# **Experimental Workflow**



Click to download full resolution via product page

Fig. 2: General experimental workflow for the IMQ-induced psoriasis model.

## **Detailed Methodology**

- Animal Preparation: One day prior to the start of the experiment (Day -1), shave the dorsal skin of the mice.
- Induction of Psoriasis-like Inflammation:



- From Day 0 to Day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin.[3][5]
- For the control group, apply an equivalent amount of a control cream.
- Treatment Administration: Administer the test compound and vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection, or topical application) from Day 0 to Day 6.
- Clinical Assessment (Daily):
  - Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and induration (thickness) of the treated back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
  - Ear Thickness: Measure the thickness of the ear using a digital caliper.
  - Body Weight: Monitor the body weight of each mouse daily.
- Endpoint and Sample Collection (Day 7):
  - Euthanize the mice and collect the treated dorsal skin and spleen.
  - A portion of the skin can be fixed in 10% neutral buffered formalin for histological analysis, while the remainder can be snap-frozen in liquid nitrogen for cytokine and gene expression analysis.

### **Data Presentation**

# Table 1: Clinical Assessment of Psoriasis-like Skin Inflammation



| Group                                                                              | Mean PASI Score<br>(Day 7) | Mean Ear<br>Thickness (mm,<br>Day 7) | Mean Change in<br>Body Weight (%) |
|------------------------------------------------------------------------------------|----------------------------|--------------------------------------|-----------------------------------|
| Naive (No Treatment)                                                               | 0.0 ± 0.0                  | 0.15 ± 0.02                          | +2.5 ± 0.5                        |
| Vehicle + Imiquimod                                                                | 8.5 ± 0.7                  | 0.35 ± 0.04                          | -5.0 ± 1.2                        |
| Test Compound + Imiquimod                                                          | 3.2 ± 0.5                  | 0.22 ± 0.03                          | -1.5 ± 0.8                        |
| Positive Control (e.g.,<br>Dexamethasone) +<br>Imiquimod                           | 2.5 ± 0.4                  | 0.20 ± 0.02                          | -2.0 ± 0.9                        |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Imiquimod group. |                            |                                      |                                   |

**Table 2: Histopathological and Molecular Analysis** 



| Group                                                                              | Mean Epidermal<br>Thickness (μm) | Mean IL-17A Level<br>in Skin (pg/mg<br>protein) | Mean IL-23 Level in<br>Skin (pg/mg<br>protein) |
|------------------------------------------------------------------------------------|----------------------------------|-------------------------------------------------|------------------------------------------------|
| Naive (No Treatment)                                                               | 20 ± 3                           | 15 ± 5                                          | 25 ± 8                                         |
| Vehicle + Imiquimod                                                                | 150 ± 15                         | 250 ± 30                                        | 400 ± 45                                       |
| Test Compound + Imiquimod                                                          | 60 ± 8                           | 80 ± 12                                         | 150 ± 20                                       |
| Positive Control (e.g., Dexamethasone) + Imiquimod                                 | 50 ± 6                           | 65 ± 10                                         | 120 ± 18                                       |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Imiquimod group. |                                  |                                                 |                                                |

## Conclusion

The imiquimod-induced psoriasis mouse model is a robust and reproducible tool for investigating the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.[4] This model effectively recapitulates the key clinical, histological, and immunological features of human plaque psoriasis, particularly the central role of the IL-23/IL-17 axis.[1][2] By following the detailed protocols and assessment methods outlined in these application notes, researchers can effectively utilize this model to advance the development of new and improved treatments for psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. criver.com [criver.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. benchchem.com [benchchem.com]
- 5. Mouse model of imiquimod-induced psoriatic itch PMC [pmc.ncbi.nlm.nih.gov]
- 6. imavita.com [imavita.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Imiquimod-Induced Plaque Psoriasis Animal Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144598#bay-1003803-animal-model-for-plaque-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com